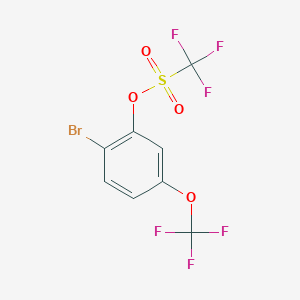
2-Bromo-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate is a chemical compound known for its unique structural properties and reactivity It features a bromine atom, a trifluoromethoxy group, and a trifluoromethanesulphonate group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate typically involves the reaction of 2-Bromo-5-(trifluoromethoxy)phenol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine, to facilitate the formation of the trifluoromethanesulphonate ester.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions, forming new carbon-carbon bonds.
Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic substitution reactions, although the presence of electron-withdrawing groups may reduce its reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium alkoxides or amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Electrophilic Aromatic Substitution: Electrophiles like nitrating agents or halogens in the presence of Lewis acids.
Major Products
Nucleophilic Substitution: Substituted phenyl derivatives.
Cross-Coupling Reactions: Biaryl compounds.
Electrophilic Aromatic Substitution: Substituted phenyl derivatives with electrophilic groups.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Material Science: Employed in the development of advanced materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Chemical Biology: Utilized in the study of biological pathways and the development of chemical probes.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate in chemical reactions involves the activation of the phenyl ring by the trifluoromethoxy and trifluoromethanesulphonate groups. These electron-withdrawing groups increase the electrophilicity of the bromine atom, making it more susceptible to nucleophilic attack. In cross-coupling reactions, the palladium catalyst facilitates the formation of new carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-5-(trifluoromethoxy)pyridine
- 2-Bromo-5-(trifluoromethyl)phenylboronic acid
- 2-Bromo-5-(trifluoromethoxy)phenol
Uniqueness
2-Bromo-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate is unique due to the presence of both trifluoromethoxy and trifluoromethanesulphonate groups, which impart distinct electronic properties and reactivity. This makes it a valuable compound for specific synthetic applications where these properties are advantageous.
Biologische Aktivität
2-Bromo-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate is a synthetic compound that has garnered attention in various fields of research, particularly due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H10BrF3O4S
- Molecular Weight : 399.18 g/mol
- IUPAC Name : this compound
The presence of bromine and trifluoromethoxy groups in its structure suggests potential reactivity and interactions with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to act as a potent electrophile. It can participate in nucleophilic substitution reactions, which may influence various biochemical pathways. The trifluoromethanesulfonate moiety enhances the compound's electrophilicity, allowing it to interact with nucleophilic sites on proteins and nucleic acids, potentially leading to modifications that alter their functions.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, the inhibition of branched-chain amino acid transaminases (BCATs), which are involved in amino acid metabolism and are overexpressed in various cancers, has been linked to compounds containing trifluoromethyl groups .
- Case Study : A study investigating the effects of trifluoromethylated compounds on BCAT activity demonstrated that certain derivatives could inhibit BCAT1 and BCAT2 with IC50 values below 20 μM, suggesting a potential for therapeutic application in cancer treatment .
Enzyme Inhibition
Compounds similar to this compound have been explored for their ability to inhibit specific enzymes involved in metabolic pathways. The interaction with enzymes such as kinases or phosphatases could lead to altered signaling pathways.
Antimicrobial Activity
The unique chemical properties of trifluoromethylated compounds also suggest potential antimicrobial activities. Research has shown that the introduction of trifluoromethoxy groups can enhance the potency of antimicrobial agents by increasing their lipophilicity and stability against enzymatic degradation .
Data Table: Biological Activities of Related Compounds
Eigenschaften
Molekularformel |
C8H3BrF6O4S |
|---|---|
Molekulargewicht |
389.07 g/mol |
IUPAC-Name |
[2-bromo-5-(trifluoromethoxy)phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C8H3BrF6O4S/c9-5-2-1-4(18-7(10,11)12)3-6(5)19-20(16,17)8(13,14)15/h1-3H |
InChI-Schlüssel |
RTWKNLUWEMTRLN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OC(F)(F)F)OS(=O)(=O)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















